![molecular formula C25H15ClN2O3S B11604251 2-(2-amino-3-cyano-4H-[1]benzothieno[3,2-b]pyran-4-yl)phenyl 2-chlorobenzoate](/img/structure/B11604251.png)
2-(2-amino-3-cyano-4H-[1]benzothieno[3,2-b]pyran-4-yl)phenyl 2-chlorobenzoate
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Overview
Description
2-(2-amino-3-cyano-4H-1benzothieno[3,2-b]pyran-4-yl)phenyl 2-chlorobenzoate is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes a benzothieno[3,2-b]pyran core, makes it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-3-cyano-4H-1benzothieno[3,2-b]pyran-4-yl)phenyl 2-chlorobenzoate typically involves multi-component reactions. One common method is the reaction of aromatic aldehydes with malononitrile and 1,3-dicarbonyl compounds in the presence of a catalyst . This reaction can be carried out under various conditions, including solvent-free, catalyst-free, or using environmentally benign catalysts like amine-functionalized silica magnetic nanoparticles .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-amino-3-cyano-4H-1benzothieno[3,2-b]pyran-4-yl)phenyl 2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or nitrated derivatives .
Scientific Research Applications
2-(2-amino-3-cyano-4H-1benzothieno[3,2-b]pyran-4-yl)phenyl 2-chlorobenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-amino-3-cyano-4H-1benzothieno[3,2-b]pyran-4-yl)phenyl 2-chlorobenzoate involves its interaction with cellular targets and pathways. For example, its cytotoxic activity is attributed to its ability to disrupt cell cycle progression and induce apoptosis in cancer cells . The compound may interact with specific enzymes or receptors, leading to the activation or inhibition of signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-cyano-4H- 1benzopyran-4-yl derivatives : These compounds share a similar core structure but differ in their substituents and biological activities .
- 2-amino-4-aryl-3-cyano-4H-benzothieno[3,2-b]pyrans : These compounds have similar structural features and exhibit comparable biological activities .
Uniqueness
The uniqueness of 2-(2-amino-3-cyano-4H-1
Properties
Molecular Formula |
C25H15ClN2O3S |
---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
[2-(2-amino-3-cyano-4H-[1]benzothiolo[3,2-b]pyran-4-yl)phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C25H15ClN2O3S/c26-18-10-4-1-7-14(18)25(29)30-19-11-5-2-8-15(19)21-17(13-27)24(28)31-22-16-9-3-6-12-20(16)32-23(21)22/h1-12,21H,28H2 |
InChI Key |
VPPLRIOECLXDNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=C(OC3=C2SC4=CC=CC=C43)N)C#N)OC(=O)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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